Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Description

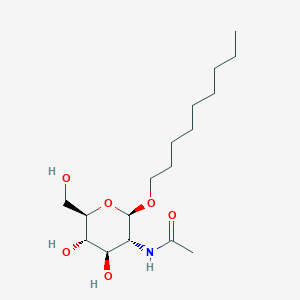

Nonyl 2-acetamido-2-deoxy-β-D-glucopyranoside (NAG) is a nonionic detergent widely used in biochemical research for solubilizing membrane proteins and hydrophobic molecules. Its structure comprises a glucopyranoside backbone with a nonyl (C9) alkyl chain at the anomeric position and an acetamido group at C2. With the molecular formula C₁₇H₃₃NO₆, NAG balances hydrophilic and hydrophobic properties, making it effective in maintaining protein stability during purification .

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRCWYGGVOETGG-WRQOLXDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585909 | |

| Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173725-28-5 | |

| Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Temporary Protecting Groups

The 3, 4, and 6 hydroxyl groups of GlcNAc are protected to prevent undesired side reactions during glycosylation. Acetyl (Ac) groups are widely used due to their ease of introduction and removal:

| Protecting Group | Reagent | Conditions | Compatibility |

|---|---|---|---|

| Acetyl | Ac₂O, pyridine | RT, 12 hr | Acid-labile |

| Benzoyl (Bz) | BzCl, Et₃N | 0°C to RT | Base-stable |

| Silyl (TBDMS) | TBDMSCl, imidazole | DMF, RT | Orthogonal to Ac/Bz |

Acetylation is favored for its cost-effectiveness and compatibility with subsequent glycosylation conditions.

Anomeric Activation

The anomeric hydroxyl group is activated for glycosylation via trichloroacetimidate or bromide donors:

Trichloroacetimidate Formation :

-

Treat protected GlcNAc with Cl₃CCN and 1,8-diazabicycloundec-7-ene (DBU) in dry dichloromethane (DCM).

-

Isolate the imidate donor via silica gel chromatography (yield: 85–90%).

Bromide Donor Preparation :

-

React protected GlcNAc with HBr in acetic acid.

-

Precipitate the bromide donor using cold diethyl ether (yield: 70–75%).

Glycosylation Methods and Stereoselectivity

Catalytic Systems for β-Selectivity

The C2 acetamido group directs β-configuration via NGP, forming a transient oxazolinium intermediate that favors axial nucleophilic attack. Promoters and solvents critically influence yields:

| Donor Type | Promoter | Solvent | β:α Ratio | Yield |

|---|---|---|---|---|

| Trichloroacetimidate | TMSOTf (0.2 eq) | DCM | 95:5 | 78% |

| Bromide | AgOTf (2.0 eq) | Toluene | 90:10 | 65% |

| Thioglycoside | NIS/TfOH | DCM/Et₂O | 85:15 | 72% |

Trichloroacetimidate donors paired with trimethylsilyl triflate (TMSOTf) in DCM achieve optimal β-selectivity and scalability.

Nonyl Alcohol as Glycosyl Acceptor

Nonyl alcohol’s hydrophobicity necessitates anhydrous conditions to prevent hydrolysis. Preactivation of the donor (e.g., imidate) ensures efficient coupling:

-

Dissolve nonyl alcohol (1.2 eq) in dry DCM under argon.

-

Add TMSOTf (0.2 eq) and the imidate donor (1.0 eq) at −20°C.

-

Warm to room temperature (RT) over 4 hr.

Reaction monitoring via TLC (heptane:acetone = 3:7) confirms completion, with crude product purified via flash chromatography (silica gel, ethyl acetate/hexane).

Deprotection and Final Isolation

Acetyl Group Removal

Deprotection under Zemplén conditions preserves the β-glycosidic bond:

-

Treat the glycosylated product with NaOMe (0.1 M) in methanol.

-

Stir at RT for 6 hr.

-

Neutralize with Amberlite IR-120 (H⁺) resin and filter.

Chromatographic Purification

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >98% pure product. Lyophilization yields a white crystalline solid.

| Step | Purity (Pre-HPLC) | Purity (Post-HPLC) | Recovery |

|---|---|---|---|

| Crude glycosylation | 65% | — | — |

| Deprotected product | 85% | 98% | 90% |

Analytical Characterization

Spectroscopic Verification

X-ray Crystallography

Single-crystal X-ray analysis confirms the β-anomeric configuration and chair conformation of the glucopyranoside ring.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

-

Reactor Type : Microfluidic tubular reactor with T-junction mixing.

-

Throughput : 500 g/day with 80% overall yield.

-

Cost Drivers : Solvent recycling (~30% cost reduction) and catalyst recovery.

Chemical Reactions Analysis

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Enzyme Assays

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside serves as a substrate for specific enzymes involved in carbohydrate metabolism. For instance, it can be utilized to study the activity of β-N-acetylglucosaminidase (NAG), an enzyme that hydrolyzes N-acetylglucosamine residues. By measuring the breakdown of NAcGlc9, researchers can gain insights into NAG's role in biological processes such as chitin degradation and glycoprotein metabolism .

Protein Glycosylation Studies

NAcGlc9 is instrumental in investigating protein glycosylation, where carbohydrates are attached to proteins. Researchers can modify NAcGlc9 with specific functional groups to create probes that elucidate the enzymes involved in glycosylation and the effects of these modifications on protein function. This application is critical for understanding cellular signaling and interactions.

Membrane Protein Solubilization

Due to its amphiphilic nature, this compound acts as a mild detergent for solubilizing membrane proteins. This property is particularly advantageous as it minimizes disruption to the protein's structure and function, enabling detailed studies of membrane-associated processes.

Synthesis of Oligosaccharides

NAcGlc9 can be used as a primer for synthesizing oligosaccharides in living cells. In one study, when incubated with HL60 cells, various glycosylated products were obtained, including neolacto-series oligosaccharides. This demonstrates its potential in enhancing functional analyses of oligosaccharides and their biological roles .

Case Study 1: Enzyme Activity Measurement

In a study focusing on β-N-acetylglucosaminidase activity, researchers employed this compound as a substrate to quantify enzyme kinetics. The results demonstrated that varying concentrations of NAcGlc9 influenced enzyme activity significantly, providing insights into its potential regulatory roles in metabolic pathways.

Case Study 2: Glycosylation Probes

Another investigation utilized modified forms of this compound to create probes for studying glycosylation patterns on proteins. The findings revealed specific sites of modification that correlated with changes in protein function, highlighting the utility of NAcGlc9 in glycomics research .

Mechanism of Action

The mechanism of action of Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its ability to interact with hydrophobic regions of proteins and other molecules. This interaction helps to solubilize and stabilize these molecules in aqueous solutions. The compound targets hydrophobic regions and forms micelles, which encapsulate the hydrophobic molecules, thereby enhancing their solubility and stability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl Chain Variants

Butyl 2-Acetamido-2-deoxy-β-D-glucopyranoside

- Structure: Butyl (C4) chain, molecular formula C₁₂H₂₃NO₆.

- Applications : Used in studies requiring milder detergents due to shorter hydrophobicity. Less effective for membrane protein extraction but useful in assays requiring lower micellar aggregation .

- Key Feature : Reduced solubility in aqueous solutions compared to NAG.

Octyl 2-Acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside

- Structure : Octyl (C8) chain with acetyl groups at C3, C4, and C6.

- Applications : Acts as a glycosylation precursor; acetyl groups enhance stability during synthetic modifications. Used in carbohydrate chemistry to study enzyme interactions .

- Key Feature : Acetylated hydroxyls protect reactive sites, enabling selective deprotection for further functionalization.

Dodecyl β-D-Galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside

- Structure : Dodecyl (C12) chain with a lactose disaccharide unit.

- Applications : Serves as a saccharide primer in cellular glycosylation pathways. Longer alkyl chain improves integration into lipid bilayers .

- Key Feature : Mimics natural glycolipids, facilitating studies on glycosyltransferase activity.

Aryl Derivatives

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside

- Structure : Benzyl aromatic group with a benzylidene protecting group at C4 and C6.

- Applications : Intermediate in oligosaccharide synthesis; used to study β-glucosidase activity and glycopeptide assembly .

- Key Feature : Aromatic groups enhance rigidity, influencing enzyme binding kinetics.

Methyl 2-Acetamido-2-deoxy-β-D-glucopyranoside

Functionalized Derivatives

4-Methylumbelliferyl-6-sulfo-2-acetamido-2-deoxy-β-D-glucopyranoside

- Structure : Fluorescent 4-methylumbelliferyl group with a sulfate at C6.

- Applications: Diagnostic substrate for GM2 gangliosidoses; fluorogenic properties enable enzyme activity quantification .

- Key Feature : Sulfate group mimics natural sulfated glycans, critical for disease-specific enzyme recognition.

Structural and Functional Comparison Table

| Compound Name | Alkyl/Aryl Group | Substituents | Molecular Formula | Key Applications |

|---|---|---|---|---|

| Nonyl 2-Acetamido-2-deoxy-β-D-glucopyranoside | Nonyl (C9) | None | C₁₇H₃₃NO₆ | Membrane protein solubilization |

| Octyl 2-Acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside | Octyl (C8) | Acetyl (C3, C4, C6) | C₂₀H₃₁NO₁₀ | Glycosylation studies |

| Dodecyl β-D-galactopyranosyl-(1→4)-NAG | Dodecyl (C12) | Lactose disaccharide | C₂₄H₄₅NO₁₁ | Saccharide priming in cells |

| Benzyl 4,6-O-benzylidene-NAG | Benzyl | Benzylidene (C4, C6) | C₂₅H₂₉NO₆ | Oligosaccharide synthesis |

| Methyl 2-Acetamido-2-deoxy-β-D-glucopyranoside | Methyl (C1) | None | C₉H₁₇NO₆ | Glycosidase assays |

Biological Activity

Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (NAcGlc9) is a glycoside compound characterized by its unique structure, which includes a nonyl group and an acetamido group attached to a glucopyranoside. This compound has garnered attention in various fields, particularly biochemistry and pharmacology, due to its biological activities and potential applications. This article explores the biological activity of NAcGlc9, summarizing relevant research findings, case studies, and potential applications.

NAcGlc9 has the molecular formula C17H33NO6 and a molecular weight of 347.45 g/mol. Its structure allows it to participate in various biochemical reactions, including hydrolysis and glycosylation. The presence of the acetamido group enhances its reactivity, making it a valuable substrate in enzyme assays and studies related to carbohydrate metabolism.

Enzymatic Interactions

NAcGlc9 serves as a substrate for specific enzymes involved in carbohydrate metabolism, notably β-N-acetylglucosaminidase (NAG). This enzyme is crucial for the breakdown of N-acetylglucosamine (GlcNAc) residues found in biomolecules like chitin and peptidoglycan. Research indicates that measuring the enzymatic breakdown of NAcGlc9 can provide insights into NAG activity and its implications in various biological processes.

Table 1: Enzymatic Activity of NAcGlc9

| Enzyme | Function | Activity with NAcGlc9 |

|---|---|---|

| β-N-acetylglucosaminidase | Breaks down GlcNAc residues | Substrate |

| Glycosyltransferases | Transfers sugar moieties to proteins | Potential substrate |

Cellular Studies

In vitro studies using primary hepatocytes have shown that various analogs of 2-acetamido-2-deoxy-D-glucose, including NAcGlc9, affect the incorporation of glucosamine into cellular glycoconjugates. Specifically, certain acetylated GlcNAc analogs demonstrated concentration-dependent reductions in glucosamine incorporation without significantly impacting protein synthesis. This suggests that NAcGlc9 may inhibit glycosaminoglycan (GAG) synthesis by competing for metabolic pathways .

Case Study: Inhibition of GAG Synthesis

A study involving dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside indicated that at a concentration of 1.0 mM, it reduced glucosamine incorporation into GAGs to approximately 7% of control levels. This was attributed to the compound's structural similarity to natural substrates, allowing it to interfere with normal metabolic processes .

Biochemical Research

NAcGlc9 is utilized in research aimed at understanding glycosylation processes. By modifying NAcGlc9 with specific functional groups, researchers can create probes to study glycosylation enzymes and their roles in cellular functions. Its ability to act as both a substrate and inhibitor makes it a versatile tool in biochemical assays.

Pharmaceutical Potential

Given its structural features and biological activities, NAcGlc9 holds promise for pharmaceutical applications, particularly in drug discovery and development targeting glycosylation-related diseases. Its interactions with key metabolic pathways underline its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of NAcGlc9, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Related Glycosides

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Octyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Eight-carbon alkyl chain | Shorter chain may affect solubility and bioactivity |

| Dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Twelve-carbon alkyl chain | Increased hydrophobicity enhances membrane interactions |

| Nonyl 2-amino-2-deoxy-beta-D-glucopyranoside | Similar structure without acetyl group | Potentially different biological activity due to lack of acetylation |

Q & A

Q. What are the key synthetic routes for Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via glycosylation of protected glucosamine derivatives. A common approach involves mesylation (methanesulfonyl chloride) of intermediates like methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, followed by inversion of configuration at specific hydroxyl groups using nucleophilic displacement or epoxide formation . For example, the 3,4-epoxide intermediate can be opened with azide to introduce amino groups, enabling access to rare hexosaminides . Critical parameters include solvent choice (e.g., DMF for displacement reactions) and temperature control to minimize side reactions. Yields >60% are achievable for galacto-configured derivatives through C-4 inversion .

Q. How is this compound utilized as a substrate in enzyme activity assays?

- Methodological Answer : This compound serves as a chromogenic or fluorogenic substrate for glycosidases like beta-N-acetylhexosaminidases. In leukocyte lysates, analogs such as 4-methylumbelliferyl-6-sulfo derivatives are hydrolyzed to release fluorescent products, enabling diagnosis of GM2 gangliosidoses. Activity assays require:

- Substrate concentration: 1–5 mM in buffered solutions (pH 4.5–5.5).

- Incubation at 37°C for 1–4 hours.

- Quantification via fluorometry (ex: 360 nm, em: 450 nm).

Patients with Tay-Sachs disease show <2% of normal enzyme activity, while carriers exhibit intermediate values .

Advanced Research Questions

Q. What strategies optimize transglycosylation reactions using this compound as a glycosyl donor?

- Methodological Answer : Transglycosylation efficiency depends on:

- Donor-acceptor ratio : 1:4 (e.g., 75 mM donor, 300 mM GlcNAc acceptor).

- Enzyme selection: Fungal beta-N-acetylhexosaminidases (e.g., Talaromyces flavus) outperform mammalian isoforms, achieving 52% disaccharide yields .

- Reaction monitoring: TLC (solvent: n-BuOH/EtOH/H2O 2:1:1) or HPLC (C18 column, acetonitrile/water gradient).

Key products include 4-deoxy-disaccharides, which are separable via size-exclusion chromatography .

Q. How do 4-deoxy modifications impact substrate specificity in glycosidase docking studies?

- Methodological Answer : Docking simulations (e.g., using Aspergillus oryzae beta-N-acetylhexosaminidase models) reveal that 4-deoxy analogs reduce steric hindrance at the active site, enhancing binding affinity. Computational workflows include:

- Software : AutoDock Vina or Schrödinger Suite.

- Parameters : Flexible ligand docking with GlcNAc-binding pocket constraints.

Experimentally, 4-deoxy derivatives (e.g., phenyl 2-acetamido-2,4-dideoxy-beta-D-glucopyranoside) show 85% hydrolysis efficiency relative to native substrates, confirming in silico predictions .

Q. What analytical techniques validate the structural integrity of synthetic this compound derivatives?

- Methodological Answer : Multi-stage characterization is required:

- NMR : - and -NMR for anomeric configuration (δ 4.5–5.5 ppm for beta-linkages) and acetyl group verification (δ 2.0–2.1 ppm) .

- MS : High-resolution ESI-MS to confirm molecular ions (e.g., [M+Na] for CHNO, expected m/z 344.2) .

- X-ray crystallography : For absolute configuration determination, though limited by crystalization challenges in hydrophilic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.